![molecular formula C14H12N2O5S B2654194 N-(2-acetylphenyl)-4-nitrobenzenesulfonamide CAS No. 306977-75-3](/img/structure/B2654194.png)
N-(2-acetylphenyl)-4-nitrobenzenesulfonamide
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Overview
Description
Compounds like N-(2-acetylphenyl)-4-nitrobenzenesulfonamide are typically part of a larger class of organic compounds known as aromatic compounds. These compounds contain a ring of atoms, usually carbon, which have a particular electronic structure that makes them stable and interesting for various chemical reactions .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, the nitro group can participate in reduction reactions, while the sulfonamide group can participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like N-(2-acetylphenyl)-4-nitrobenzenesulfonamide would depend on its specific structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Versatile Means for Preparation of Secondary Amines
N-(2-acetylphenyl)-4-nitrobenzenesulfonamide derivatives, as part of the broader category of nitrobenzenesulfonamides, have been highlighted for their exceptional utility in the preparation of secondary amines. These compounds can undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected to give secondary amines with high efficiency. This process is significant for synthetic chemistry, offering a versatile method for amine protection and functionalization (Fukuyama et al., 1995).
Pro-apoptotic Effects in Cancer Cells
Research into sulfonamide derivatives, including those similar to N-(2-acetylphenyl)-4-nitrobenzenesulfonamide, has unveiled their potential in inducing pro-apoptotic effects in cancer cells. These effects are mediated through the activation of specific cellular pathways, highlighting a promising avenue for cancer therapeutic development (Cumaoğlu et al., 2015).
Structural and Computational Studies
The synthesis and characterization of sulfonamide molecules have been extensively studied, providing insights into their structural properties and interactions at the molecular level. These studies not only contribute to the understanding of the chemical behavior of these compounds but also assist in the development of new materials and drugs (Murthy et al., 2018).
Environmental Applications
Nitrobenzenesulfonamides have also been investigated for their environmental applications, including the degradation of aromatic compounds in water. Such studies are crucial for the development of new methods for water treatment and the mitigation of pollution (Weavers et al., 1998).
Analytical Chemistry Techniques
Additionally, N-(2-acetylphenyl)-4-nitrobenzenesulfonamide and its derivatives have been applied in analytical chemistry, especially in enhancing the detection sensitivity of various compounds through liquid chromatography and mass spectrometry. Such applications are fundamental for the accurate and efficient analysis of biological and environmental samples (Higashi et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of such compounds could involve exploring their potential applications in various fields like medicine, materials science, or chemical synthesis. This could involve studying their reactivity, their interactions with biological systems, or their physical properties .
properties
IUPAC Name |
N-(2-acetylphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-10(17)13-4-2-3-5-14(13)15-22(20,21)12-8-6-11(7-9-12)16(18)19/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFKJLWKGJXRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-4-nitrobenzenesulfonamide |
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